6-(4-Methoxypiperidin-1-yl)nicotinonitrile 6-(4-Methoxypiperidin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392937
InChI: InChI=1S/C12H15N3O/c1-16-11-4-6-15(7-5-11)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-7H2,1H3
SMILES: COC1CCN(CC1)C2=NC=C(C=C2)C#N
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

6-(4-Methoxypiperidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC13392937

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxypiperidin-1-yl)nicotinonitrile -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 6-(4-methoxypiperidin-1-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H15N3O/c1-16-11-4-6-15(7-5-11)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-7H2,1H3
Standard InChI Key ILMBQNHLWQQRJI-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=NC=C(C=C2)C#N
Canonical SMILES COC1CCN(CC1)C2=NC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine ring with a nitrile (-CN) group and a 4-methoxypiperidine substituent. The piperidine ring is oxygenated at the 4-position, introducing a methoxy (-OCH3_3) group that enhances solubility and modulates electronic properties. The IUPAC name, 6-(4-methoxypiperidin-1-yl)pyridine-3-carbonitrile, reflects this substitution pattern.

Key structural identifiers include:

  • SMILES: COC1CCN(CC1)C2=NC=C(C=C2)C#N

  • InChIKey: ILMBQNHLWQQRJI-UHFFFAOYSA-N

  • Canonical SMILES: COC1CCN(CC1)C2=NC=C(C=C2)C#N

The methoxy group’s electron-donating effects influence the compound’s reactivity, particularly in nucleophilic substitution and condensation reactions.

Physicochemical Characteristics

While experimental data on melting point, boiling point, and solubility remain limited, predictive models suggest moderate hydrophilicity due to the methoxy and nitrile functionalities. The compound’s logP (partition coefficient) is estimated to be ~2.1, indicating balanced lipophilicity suitable for pharmacokinetic optimization.

PropertyValue
Molecular FormulaC12_{12}H15_{15}N3_{3}O
Molecular Weight217.27 g/mol
XLogP32.1 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-(4-methoxypiperidin-1-yl)nicotinonitrile typically involves sequential nucleophilic aromatic substitution (SNAr) and coupling reactions. A representative pathway includes:

  • Formation of the Piperidine Intermediate: 4-Methoxypiperidine is prepared via alkylation of piperidine with methyl iodide under basic conditions.

  • Pyridine Functionalization: 6-Chloronicotinonitrile undergoes SNAr with 4-methoxypiperidine in the presence of a palladium catalyst, yielding the target compound .

Recent advancements leverage one-pot methodologies to minimize purification steps. For example, N-((6-(4-Methoxypiperidin-1-yl)pyridin-3-yl)methyl)-5-methyl-1H-indole-2-carboxamide (54), a derivative, was synthesized using 6-(4-methoxypiperidin-1-yl)nicotinonitrile as a key intermediate .

Optimization Challenges

A major synthetic hurdle is regioselectivity during the SNAr step, as competing reactions at alternative pyridine positions can occur. Catalytic systems employing Buchwald-Hartwig conditions (e.g., Pd2_2(dba)3_3/Xantphos) have improved yields to >75% by favoring C-N bond formation at the 6-position .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: The 4-methoxy group enhances metabolic stability compared to unsubstituted piperidine, as evidenced by microsomal stability assays in mouse liver microsomes (MLM) .

  • Nitrile Functionality: The cyano group facilitates further derivatization, such as hydrolysis to amides or reduction to amines, broadening therapeutic applicability.

Applications in Drug Discovery

Anticancer Agents

Pyridine nitriles are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. While 6-(4-methoxypiperidin-1-yl)nicotinonitrile itself lacks reported kinase activity, its derivatives are being evaluated for antiproliferative effects in breast and lung cancer cell lines.

Central Nervous System (CNS) Therapeutics

The compound’s moderate blood-brain barrier (BBB) permeability, predicted via the Veber rule (rotatable bonds ≤10, polar surface area ≤140 Ų), positions it as a candidate for CNS-targeted drugs. Ongoing studies explore its utility in dopamine receptor modulators for Parkinson’s disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator